D-mannonate is a sugar acid derived from D-mannose, classified as an aldohexose. It plays a significant role in various biochemical pathways, particularly in the metabolism of carbohydrates. D-mannonate is recognized for its potential applications in biochemistry and biotechnology, especially concerning enzymatic reactions and metabolic engineering.
D-mannonate can be sourced from natural processes involving the oxidation of D-mannose or through specific enzymatic reactions. It belongs to the class of sugar acids, which are organic compounds containing a carboxylic acid group and derived from sugars. D-mannonate specifically is categorized under d-aldonic acids, which are formed by the oxidation of the aldehyde group of aldoses to a carboxylic acid.
D-mannonate can be synthesized through various methods, including:
The synthesis often requires careful control of pH and temperature to optimize enzyme activity. For instance, studies have shown that mannonate dehydratase exhibits optimal activity at pH 7.5 and temperatures around 37 °C .
D-mannonate has a molecular formula of C6H12O7 and a molar mass of approximately 194.16 g/mol. The structure consists of a six-carbon backbone with hydroxyl groups on carbons 2, 3, 4, and 5, along with a carboxylic acid group at carbon 1.
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to analyze the chemical shifts associated with different carbon atoms in D-mannonate, providing insights into its conformation in solution .
D-mannonate participates in several key biochemical reactions:
Kinetic assays have been performed to measure the activity of mannonate dehydratase using spectrophotometric methods . The Michaelis-Menten kinetics model is typically applied to evaluate enzyme efficiency by determining parameters such as (Michaelis constant) and (maximum velocity).
The mechanism by which mannonate dehydratase catalyzes the dehydration reaction involves several key residues within its active site:
This coordinated action results in the formation of an enol intermediate that subsequently rearranges to yield 2-keto-3-deoxy-D-mannonate .
Experimental data indicate that metal ions such as magnesium play a crucial role in stabilizing enzyme-substrate interactions during the catalytic process .
D-mannonate is typically found as a white crystalline solid at room temperature. Its solubility in water is high due to its polar nature, attributed to multiple hydroxyl groups.
D-mannonate exhibits acidic properties due to its carboxylic acid functional group, resulting in a pKa value around 4.5. It is stable under neutral pH conditions but may degrade under extreme acidic or basic conditions.
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to quantify D-mannonate concentrations in various solutions .
D-mannonate has several applications in scientific research:
D-mannonate (C₆H₁₁O₇⁻) is the conjugate base of D-mannonic acid, characterized by the carboxyl group at C1 and hydroxyl group configurations matching D-mannose (2S,3S,4S,5R). Its syn-periplanar conformation positions the C2-H and C3-OH bonds for syn-elimination during dehydration, yielding 2-keto-3-deoxy-D-gluconate (KDG) [5] [9]. This stereoelectronic requirement dictates catalysis by mannonate dehydratases (ManDs), which abstract the C2 proton to initiate dehydration [9].
Structural determinants of enzymatic efficiency:
Table 1: Functional Diversity of Mannonate Dehydratase (ManD) Subgroup Enzymes
Efficiency Class | kcat/KM (M⁻¹s⁻¹) | Substrate Specificity | Structural Features | Example Organisms |
---|---|---|---|---|
High efficiency | 10³–10⁴ | D-mannonate specific | Open active site; no insert loop | Streptococcus suis, Novosphingobium aromaticivorans |
Low efficiency | 10–10² | D-mannonate and/or D-gluconate | Insert loop covering active site | Escherichia coli, Chromohalobacter salexigens |
Inactive | – | No activity | Mutated catalytic residues | Engineered variants |
Catalytic residues are conserved across active ManDs:
D-mannonate functions as an intermediate in both canonical and non-canonical routes for uronic acid degradation:
Canonical Glucuronate Isomerase Pathway
In E. coli and Bacillus subtilis, D-glucuronate is metabolized via:
This pathway enables redox-cofactor-neutral fermentation, yielding 1 ATP/net D-glucuronate [4].
Non-Canonical Pathways
Table 2: Metabolic Pathways Involving D-Mannonate
Pathway Type | Key Enzymes | Substrates | Products | Physiological Role |
---|---|---|---|---|
Glucuronate isomerase | UxaC, UxaB, UxuA (ManD) | D-glucuronate | Pyruvate + Glyceraldehyde-3-P | Primary carbon catabolism in Enterobacteria |
L-Gulonate epimerization | GulDH, RspD, ManD | L-gulonate | KDG | Putative catabolic route in Chromohalobacter |
Phosphorylative bypass | Mannonate kinase, 6-Phosphomannonate epimerase | D-mannonate | 6-Phosphogluconate | Redox-neutral fermentation in Lactobacillus |
D-mannonate’s metabolic significance emerged from 1950s studies of uronic acid catabolism:
Structural biology milestones:
Evolution of functional annotation:Genome sequencing revealed ManD subgroups within the enolase superfamily (ENS). Functional screening of 43 ENS members showed only 30% were efficient D-mannonate dehydratases; others had gluconate dehydratase activity or were inactive, challenging early assumptions of isofunctionality [5]. This divergence highlighted limitations in homology-based annotation and spurred the "Enzyme Function Initiative" to develop phylogeny-guided functional predictions [9].
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